1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene
Description
Properties
Molecular Formula |
C7H3Br2F3 |
|---|---|
Molecular Weight |
303.90 g/mol |
IUPAC Name |
3,4-dibromo-1,2-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1H,2H2 |
InChI Key |
WMBIMPTUYPUDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)Br)CF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene typically proceeds via:
- Starting from a difluorinated benzene derivative bearing a fluoromethyl group.
- Selective bromination at the 1 and 2 positions of the benzene ring.
- Use of catalysts to control regioselectivity and reaction conditions to optimize yield and purity.
This approach leverages the relative reactivities of fluorine and bromine substituents and the directing effects of the fluoromethyl group.
Stepwise Preparation Method
Starting Material Preparation
- 3,4-Difluoro-(fluoromethyl)benzene derivatives are synthesized or procured as starting materials.
- These compounds are prepared through fluorination of benzene rings or via substitution reactions of benzene derivatives with fluorinated reagents.
Bromination Reaction
- Bromination is performed using molecular bromine (Br2).
- A Lewis acid catalyst such as iron(III) bromide (FeBr3) is employed to activate bromine and facilitate electrophilic aromatic substitution.
- The reaction is carried out under controlled temperature (often near room temperature or slightly below) to ensure selective dibromination at the 1,2-positions without over-bromination or side reactions.
- Solvents such as halogenated alkanes (e.g., chloroform, dichloromethane) are used to dissolve reactants and control reaction kinetics.
Reaction Conditions
| Parameter | Typical Value/Range |
|---|---|
| Temperature | 0 to 40 °C |
| Catalyst | Iron(III) bromide (FeBr3) |
| Solvent | Halogenated alkane (CHCl3, DCM) |
| Reaction Time | Several hours (e.g., 3-15 h) |
| Molar Ratios | Bromine:substrate ~ 2:1 |
Workup and Purification
- After completion, the reaction mixture is quenched with water or ice.
- Organic layer is separated, washed, and dried.
- Purification is typically done by crystallization or column chromatography to isolate pure 1,2-dibromo-3,4-difluoro-6-(fluoromethyl)benzene.
Industrial Scale Considerations
- Industrial synthesis follows the same fundamental steps but optimized for scale-up.
- Continuous flow reactors may be used to improve heat and mass transfer.
- Advanced purification methods such as distillation under reduced pressure and recrystallization ensure high purity.
- Process parameters are tightly controlled to maximize yield and minimize impurities.
Related Synthetic Insights from Literature
- Bromination of fluorinated aromatic compounds is well-documented using Br2 and Lewis acid catalysts, with high regioselectivity and yields reported (up to 95% in related systems).
- The presence of fluorine atoms on the benzene ring influences the electronic density, directing bromination to specific positions.
- Fluoromethyl groups can be introduced via fluorination of methyl-substituted benzene derivatives or by nucleophilic substitution with fluorinated reagents.
- Typical bromination reactions avoid harsh conditions to prevent decomposition of sensitive fluorinated groups.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents & Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|
| Starting material prep | 3,4-Difluorobenzene derivatives | Fluorination or substitution | Precursor with fluoromethyl group |
| Bromination | Br2, FeBr3 (catalyst) | 0–40 °C, halogenated solvent | Selective dibromination at 1,2-positions |
| Workup | Water quench, extraction | Room temperature | Separation of organic layer |
| Purification | Crystallization, chromatography | Ambient to mild heating | Isolation of pure product |
| Industrial scale | Continuous flow reactors, distillation | Optimized for yield and purity | Scalable, reproducible process |
Research Findings and Notes
- The bromination reaction is sensitive to temperature and catalyst loading; excessive temperature or catalyst can lead to polybromination or decomposition.
- Fluorine substituents increase the electron-withdrawing character of the ring, influencing regioselectivity favorably for 1,2-dibromination.
- Fluoromethyl substituents are stable under the bromination conditions described.
- Reaction yields for similar brominated fluorobenzenes are typically in the range of 80-95% under optimized conditions.
- Analytical methods such as NMR (1H, 19F), mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding difluoro-6-(fluoromethyl)benzene.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often employed.
Major Products Formed
Substitution: Functionalized benzene derivatives with various substituents.
Reduction: Difluoro-6-(fluoromethyl)benzene.
Oxidation: Difluoro-6-(fluoromethyl)benzoic acid.
Scientific Research Applications
1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as hydrophobic coatings and fluorinated polymers.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems, including enzyme inhibition and receptor binding.
Medicinal Chemistry: It is investigated for its potential as a lead compound in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, affecting their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and related derivatives:
Key Observations:
- Substituent Effects : The fluoromethyl group in the target compound introduces steric bulk and lipophilicity, enhancing solubility in organic solvents compared to purely aryl-fluorinated analogs like 1,2-dibromo-3,5-difluorobenzene .
- Electron-Withdrawing Capacity : Bromine and fluorine substituents collectively increase electrophilic substitution resistance. However, the fluoromethyl group may moderate this effect due to its weaker electron-withdrawing nature compared to aryl-F .
- Molecular Weight : The target compound’s higher molecular weight (vs. 1,2-dibromo-3,5-difluorobenzene) suggests increased density and boiling point.
Physical Properties and Spectral Data
- IR Spectroscopy : For 1,2-dibromo-3,4,5,6-tetrafluorobenzene, IR peaks at 3150–2500 cm⁻¹ correspond to C-F stretching . The target compound’s fluoromethyl group would introduce additional C-H (2900 cm⁻¹) and C-F (1100 cm⁻¹) stretches, aiding structural confirmation.
- Melting Points : Increased fluorine content (e.g., in tetrafluorobenzene ) raises melting points due to symmetry and packing efficiency. The fluoromethyl group in the target compound may reduce symmetry, lowering its melting point relative to tetrafluoro derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2-Dibromo-3,4-difluoro-6-(fluoromethyl)benzene with high purity?
- Methodology : Optimize stepwise halogenation and fluoromethylation. Start with a fluorobenzene precursor (e.g., 3,4-difluorobenzene derivatives) and perform bromination using Br₂ in the presence of FeBr₃ as a catalyst. Introduce the fluoromethyl group via nucleophilic substitution (e.g., using KF/AgNO₃ under anhydrous conditions). Purify via column chromatography (silica gel, hexane/ethyl acetate) and validate purity via HPLC (>95%) or GC-MS .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹⁹F NMR : Identify fluorine environments (e.g., splitting patterns for -CF₂Br and -CH₂F groups).
- IR Spectroscopy : Detect C-F (1000–1300 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/F contributions).
Cross-reference data with computational simulations (DFT for vibrational modes) .
Q. What are the critical safety protocols for handling this compound?
- Guidelines : Use inert atmosphere (N₂/Ar) due to potential bromine release. Employ PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with reducing agents to prevent exothermic reactions. Store in amber vials at –20°C to minimize thermal degradation. Refer to safety data sheets (SDS) for brominated/fluorinated analogs .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of fluorinated precursors be addressed?
- Analysis : Bromination of fluorinated aromatics often leads to competing para/meta substitution. Use steric/electronic directing groups (e.g., -NO₂) to bias regioselectivity. Monitor reaction kinetics via in-situ Raman spectroscopy. Compare outcomes with DFT-calculated activation energies for different pathways .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹⁹F NMR)?
- Troubleshooting : Contradictions may arise from impurities (e.g., unreacted precursors) or solvent interactions. Conduct 2D NMR (COSY, HSQC) to assign peaks. Validate via spiking experiments with known standards. If ambiguity persists, crystallize the compound for X-ray diffraction analysis .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodology : Use density functional theory (DFT) to model transition states in Suzuki-Miyaura couplings. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions experimentally by varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and monitoring yields .
Q. What are the best practices for analyzing thermal stability under catalytic conditions?
- Experimental Design : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. Couple with DSC to detect exothermic decomposition. For catalytic applications (e.g., fluorination), use in-situ FTIR to monitor gas-phase byproducts (HBr, HF) .
Data Contradiction Analysis Framework
- Case Example : Conflicting HPLC purity (95% vs. 98%) in two synthesis batches.
- Resolution : Re-run samples using identical mobile phases and columns. Check for column degradation or detector calibration errors. Perform elemental analysis (C, H, Br, F) to quantify stoichiometric deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
